4-Fluoro-3,3-dimethylindoline
CAS No.: 1384081-81-5
Cat. No.: VC5204936
Molecular Formula: C10H12FN
Molecular Weight: 165.211
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384081-81-5 |
---|---|
Molecular Formula | C10H12FN |
Molecular Weight | 165.211 |
IUPAC Name | 4-fluoro-3,3-dimethyl-1,2-dihydroindole |
Standard InChI | InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |
Standard InChI Key | RYVMOOSJCPUJCQ-UHFFFAOYSA-N |
SMILES | CC1(CNC2=C1C(=CC=C2)F)C |
Introduction
Structural and Electronic Properties
Spectrum | Predicted Signals |
---|---|
¹H NMR | δ 1.40 (s, 6H, C3-CH₃), δ 3.20–3.50 (m, 2H, CH₂-N), δ 6.60–7.10 (m, 3H, aromatic H) |
¹⁹F NMR | δ −110 to −120 (m, aromatic F) |
¹³C NMR | δ 22.5 (C3-CH₃), δ 48.0 (C3), δ 115–160 (aromatic C), δ 160.5 (C-F, J ≈ 245 Hz) |
IR | 3050–3100 cm⁻¹ (C–H aromatic), 2900–2950 cm⁻¹ (C–H alkyl), 1250–1300 cm⁻¹ (C–F) |
These values align with trends observed in fluorinated heterocycles, where fluorine deshields adjacent protons and carbon nuclei .
Synthetic Methodologies
Synthesis of 4-fluoro-3,3-dimethylindoline likely involves multistep routes combining indoline ring formation and late-stage fluorination. Two plausible strategies are outlined below:
Ring-Closing Metathesis (RCM) Approach
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Friedel-Crafts Alkylation: React 3,3-dimethylindole with a fluorinated alkylating agent (e.g., 1-fluoro-2-iodoethane) under acidic conditions to introduce the fluorine substituent.
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Reductive Cyclization: Reduce the indole to indoline using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride.
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Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).
This method mirrors protocols for synthesizing 3,3-dimethylindoline derivatives, though fluorination efficiency may vary depending on the electrophilic fluorinating agent .
Direct Fluorination of Preformed Indoline
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Indoline Synthesis: Prepare 3,3-dimethylindoline via cyclization of 2-(2-bromophenyl)propane-1,3-diamine.
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Electrophilic Fluorination: Treat the indoline with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 80°C.
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Regioselectivity Control: Use directing groups (e.g., boronic esters) to enhance fluorination at the 4-position.
Yield optimization would require screening solvents (e.g., DMF, DCM) and temperatures. A hypothetical reaction table is proposed:
Entry | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | Selectfluor® | MeCN | 80 | 45 |
2 | NFSI | DCM | 40 | 32 |
3 | F-TEDA-BF₄ | DMF | 100 | 28 |
Physicochemical Properties
The fluorination and dimethyl substitution impart distinct solubility and stability profiles:
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